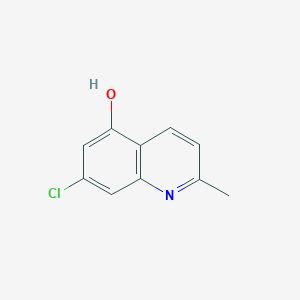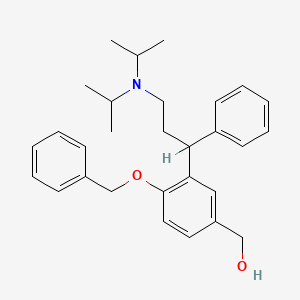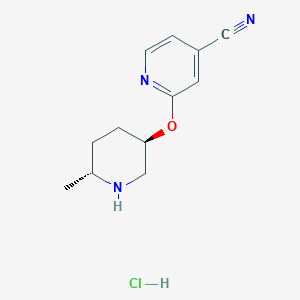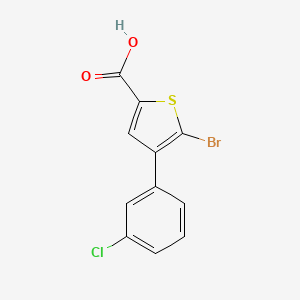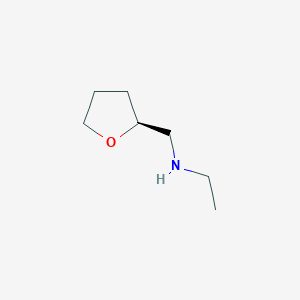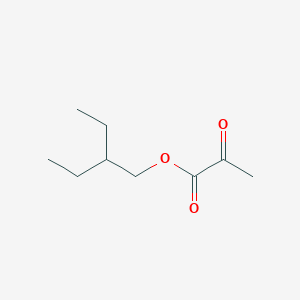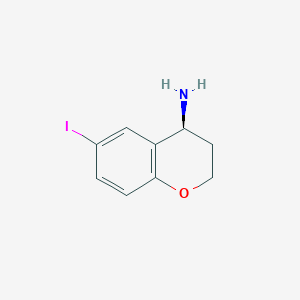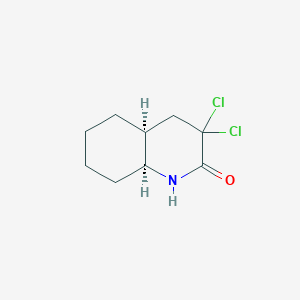
1-benzyl-5-fluoropyrimidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-5-fluoropyrimidin-2-one is a heterocyclic compound that belongs to the pyrimidine family It is characterized by the presence of a benzyl group attached to the nitrogen atom at position 1 and a fluorine atom at position 5 of the pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Benzyl-5-fluoropyrimidin-2-one can be synthesized through several methods. One common approach involves the reaction of 5-fluorouracil with benzyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for scalability, and employing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzyl-5-fluoropyrimidin-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom at position 5 can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrimidin-2-one ring to a dihydropyrimidine derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Formation of 5-substituted derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydropyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-5-fluoropyrimidin-2-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of antiviral and anticancer agents.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands.
Wirkmechanismus
The mechanism of action of 1-benzyl-5-fluoropyrimidin-2-one involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of enzymes such as thymidylate synthase, which is crucial for DNA synthesis. The fluorine atom enhances the compound’s binding affinity and selectivity towards its target.
Vergleich Mit ähnlichen Verbindungen
5-Fluorouracil: A well-known anticancer drug with a similar pyrimidine structure.
1-Benzyl-5-chloropyrimidin-2-one: Similar structure but with a chlorine atom instead of fluorine.
1-Benzyl-5-methylpyrimidin-2-one: Similar structure but with a methyl group instead of fluorine.
Uniqueness: 1-Benzyl-5-fluoropyrimidin-2-one is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C11H9FN2O |
|---|---|
Molekulargewicht |
204.20 g/mol |
IUPAC-Name |
1-benzyl-5-fluoropyrimidin-2-one |
InChI |
InChI=1S/C11H9FN2O/c12-10-6-13-11(15)14(8-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2 |
InChI-Schlüssel |
PSKNUVKPAOJEPR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C=C(C=NC2=O)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-Amino-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)-pentanoic acid methyl ester](/img/structure/B8418177.png)



